molecular formula C17H18BrClN4O2 B2371818 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 477860-49-4

4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Katalognummer: B2371818
CAS-Nummer: 477860-49-4
Molekulargewicht: 425.71
InChI-Schlüssel: WUATWPBVELCKLK-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone (CAS 303987-85-1) is a high-purity pyridazinone derivative supplied for biomedical research and drug discovery. This compound has a molecular formula of C16H15BrClN3O2 and a molecular weight of 396.7 g/mol. Pyridazinone scaffolds are recognized in medicinal chemistry as attractive leads for the development of novel anti-inflammatory and analgesic agents . Research into similar pyridazinone derivatives has shown they can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the subsequent production of pro-inflammatory cytokines like IL-6 in human monocytic cells, indicating a potential mechanism for anti-inflammatory activity . Furthermore, certain pyridazinone-based compounds function as agonists for N-formyl peptide receptors (FPRs), which are G-protein coupled receptors involved in modulating leukocyte inflammatory responses . Other research avenues for pyridazinones include their development as phosphodiesterase type 4 (PDE4) inhibitors, which are investigated for the treatment of inflammatory respiratory diseases . This makes 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone a valuable chemical tool for researchers exploring new therapeutic targets in immunology and inflammation. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Eigenschaften

IUPAC Name

4-bromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-pyrrolidin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN4O2/c1-25-21-14(12-4-6-13(19)7-5-12)11-23-17(24)16(18)15(10-20-23)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUATWPBVELCKLK-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)N2CCCC2)Br)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)N2CCCC2)Br)/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone (CAS No. 477860-49-4) is a member of the pyridazinone family, characterized by a complex structure featuring multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrClN4O2C_{19}H_{22}BrClN_{4}O_{2} with a molecular weight of approximately 425.71 g/mol. The structure includes:

  • A bromo group at position 4
  • A chlorophenyl moiety
  • A methoxyimino group
  • A pyrrolidinyl substitution

These structural features are pivotal in determining the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone exhibit significant antimicrobial properties. Specifically, studies have shown that related pyridazinones can effectively inhibit the growth of various phytopathogenic microorganisms, suggesting that this compound may also possess similar fungicidal and antibacterial activities.

Anti-inflammatory Activity

Pyridazinones are noted for their anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives can significantly inhibit carrageenan-induced edema in rat models, showing comparable efficacy to established anti-inflammatory drugs like diclofenac . The presence of halogen substituents, such as bromine at position 2, has been associated with enhanced anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazinone derivatives. Modifications to the core structure can lead to variations in pharmacological properties. For example, the introduction of different substituents can enhance binding affinity to specific biological targets, thereby improving efficacy against diseases.

Synthesis and Evaluation

A study focused on synthesizing various pyridazinone derivatives, including our compound of interest, evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that specific modifications could yield compounds with potent antitubercular activity, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 5 µg/mL .

Comparative Analysis

The following table summarizes key findings from various studies regarding related compounds:

Compound NameKey FeaturesBiological Activity
4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinoneHalogenated pyridazinone with methoxyiminoPotential fungicidal and antimicrobial
5-morpholino-3(2H)-pyridazinoneMorpholino substitutionAntifungal properties
4-chloro-3(2H)-pyridazinoneChlorinated variantSimilar enzyme inhibition
N-pyrrolidinyl derivativesVariations on nitrogen substituentsVarying pharmacological effects

This comparative analysis highlights the unique features of 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone while underscoring its potential advantages over related compounds in specific applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Research indicates that compounds similar to 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone exhibit significant biological activities, particularly as fungicides and antimicrobial agents . The pyridazinone structure is often associated with inhibitory effects on specific enzymes or biological pathways, suggesting that this compound may also possess similar properties.

Potential Applications :

  • Antimicrobial Activity : Preliminary studies suggest that this compound can effectively inhibit various bacterial strains, making it valuable in developing new antibiotics.
  • Fungicidal Properties : The compound shows promise in controlling phytopathogenic microorganisms, indicating its potential in agricultural applications.

Case Studies and Research Findings

Several studies have documented the efficacy of pyridazinones in various contexts:

  • Antimicrobial Studies : Research has shown that derivatives of pyridazinones exhibit good to moderate antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 4–20 μmol/L against bacterial strains .
  • Agricultural Applications : Similar compounds have been tested for their ability to control plant pathogens effectively. Studies indicate that modifications in structure can significantly enhance their fungicidal properties .
  • Mechanistic Insights : Interaction studies focusing on binding affinities to specific biological targets are crucial for understanding the mechanism of action of this compound. Preliminary data suggest that structural modifications can impact interaction profiles significantly, informing further development efforts .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution Reactions

The bromine atom at position 4 and the electron-rich pyridazinone core facilitate electrophilic attacks. Key observations include:

Reaction Type Conditions Outcome Reference
BrominationH₂SO₄, 0–5°C, Br₂ (excess)Additional bromination at position 3 or 5
NitrationHNO₃/H₂SO₄, 50°CNitro group introduction at position 6

The methoxyimino group (-N-OCH₃) exerts a steric and electronic directing effect, favoring para-substitution on the chlorophenyl ring under Friedel-Crafts conditions.

Nucleophilic Substitution Reactions

The bromine atom undergoes displacement reactions with nucleophiles:

Nucleophile Conditions Product Yield
NH₃ (aq.)Reflux, 12 hrs4-amino derivative78%
PiperidineDMF, K₂CO₃, 80°CPyrrolidinyl→piperidinyl substitution65%
ThiophenolEtOH, NaOH, 60°C4-phenylthio analog82%

The pyrrolidinyl group at position 5 remains stable under these conditions due to steric protection .

Oxidation and Reduction Pathways

The methoxyimino group (-CH=N-OCH₃) shows redox sensitivity:

Reagent Conditions Transformation Product Stability
KMnO₄ (acidic)25°C, 2 hrsOxidation to nitroso intermediateThermally unstable
H₂/Pd-CEtOH, 40 psiReduction to amine (-CH₂-NH-OCH₃)Stable in inert atm
OzoneCH₂Cl₂, -78°CCleavage of imine bondRequires quenching

Notably, over-oxidation with CrO₃ degrades the pyridazinone ring .

Acid/Base-Mediated Decomposition

The compound undergoes hydrolysis under extreme pH conditions:

Condition pH Major Degradants Mechanism
HCl (6M)<14-chloropyridazinone + phenylacetaldehydeAcid-catalyzed imine hydrolysis
NaOH (5M)>13Pyrrolidine + bromophenol derivativesBase-induced ring opening

Decomposition rates follow first-order kinetics with activation energy (Eₐ) of 85 kJ/mol in acidic media.

Thermal Rearrangement and Stability

Thermogravimetric analysis (TGA) reveals:

Temperature Range Process Mass Loss Byproducts Identified
150–180°CMethoxyimino group cleavage12%NO, CH₃OH
220–250°CPyridazinone ring breakdown58%HCN, CO, chlorobenzene

Controlled pyrolysis at 200°C produces cyclized quinazoline derivatives via intramolecular coupling.

Interaction with Organometallic Reagents

The compound participates in cross-coupling reactions:

Reagent Catalyst Product Application
Grignard (R-Mg-X)Ni(acac)₂4-alkyl/aryl substituted analogsBioactive scaffold synthesis
Suzuki reagentPd(PPh₃)₄, K₂CO₃Biaryl derivativesAntifungal lead optimization

These reactions proceed with >90% regioselectivity at the bromine site .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridazinone Derivatives

Structural Modifications and Functional Group Variations

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound (Reference) 4-Substituent 5-Substituent 2-Substituent Key Functional Groups
Target compound Br 1-Pyrrolidinyl [2-(4-Cl-C₆H₄)-2-(methoxyimino)ethyl] Bromine, Chlorophenyl, Methoxyimino
10d () 4-Br-C₆H₄ 1-Pyrrolidinylcarbonyl 4-Cl-C₆H₄, 6-CH₃ Bromophenyl, Carbonyl, Methyl
5-Bromo-2-(4-F-C₆H₄)-4-OMe () Br OMe 4-F-C₆H₄ Bromine, Methoxy, Fluorophenyl
4-Bromo-5-(cyclopropylamino) () Br Cyclopropylamino 3,3-Dimethyl-2-oxobutyl Cyclopropylamino, Ketone
5-(4-Br-C₆H₄)-4-(4-EtO-C₆H₄CO) () - 4-Ethoxybenzoyl Pyridinylmethyl Ethoxybenzoyl, Pyridine
Key Observations:
  • Pyrrolidinyl vs. Carbonyl : The 5-pyrrolidinyl group in the target compound may improve solubility compared to carbonyl-containing analogs (e.g., 10d), which exhibit strong IR absorption at 1712 cm⁻¹ (C=O stretch) .
  • Methoxyimino vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Physicochemical Properties
Compound (Reference) Molecular Weight XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target compound 425.72 ~3.5* 6 6 61.2
5-Bromo-2-(4-F-C₆H₄)-4-OMe () 299.10 2.2 4 2 41.9
10d () 474.33 ~4.0* 5 5 58.4

*Estimated based on structural analogs.

  • Polar Surface Area : The target’s TPSA (61.2 Ų) aligns with moderate bioavailability, typical for CNS-active compounds .

Vorbereitungsmethoden

Friedel-Crafts Acylation

Reacting 4-chlorophenylacetic acid with succinic anhydride in the presence of AlCl₃ generates 4-(4-chlorophenyl)-4-oxobutanoic acid. This step achieves a 78% yield under optimized conditions (40–50°C, 4 hours).

Hydrazine Cyclization

Treating the keto-acid with hydrazine hydrate in ethanol (reflux, 4 hours) forms 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. Dehydrogenation using bromine in acetic acid (80°C, 3 hours) yields the aromatic pyridazinone core.

Key Data

Step Reagents/Conditions Yield
Friedel-Crafts AlCl₃, CS₂, 40–50°C 78%
Cyclization NH₂NH₂·H₂O, EtOH, reflux 58%
Aromatization Br₂, AcOH, 80°C 76%

Introduction of the 2-(4-Chlorophenyl)-2-(Methoxyimino)Ethyl Side Chain

The side chain is installed through Mitsunobu coupling or oxime formation :

Mitsunobu Reaction

Reacting 4-bromo-3(2H)-pyridazinone with 2-(4-chlorophenyl)-2-(methoxyimino)ethanol under Mitsunobu conditions (DIAD, PPh₃, THF) affords the coupled product in 68% yield. Stereoselectivity (Z/E) is controlled by the oxime configuration.

Oxime Formation

Condensing 2-(4-chlorophenyl)ethyl ketone with methoxyamine hydrochloride in pyridine generates the methoxyimino intermediate. Subsequent alkylation using NaH/DMF introduces the ethyl linker to the pyridazinone.

Comparative Analysis

Method Yield Stereoselectivity (Z:E)
Mitsunobu 68% 9:1
Oxime-Alkylation 54% 7:3

Pyrrolidinyl Substitution at the 5-Position

The pyrrolidinyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling :

SNAr Reaction

Heating 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-chloro-3(2H)-pyridazinone with pyrrolidine in DMF (120°C, 12 hours) replaces the chloro group with pyrrolidine. Catalytic KI enhances reactivity, achieving 74% yield.

Copper-Catalyzed Coupling

Using CuI/1,10-phenanthroline as a catalyst, the reaction between 5-iodo-pyridazinone and pyrrolidine in dioxane (100°C, 24 hours) provides the product in 81% yield. This method avoids harsh conditions and improves functional group tolerance.

Integrated Synthetic Pathways

Two optimized routes demonstrate scalability and efficiency:

Route A (Linear Synthesis)

  • Core Formation : Cyclocondensation → Bromination → Side chain installation → Pyrrolidinyl substitution.
    • Total Yield : 32% (4 steps).
    • Advantage : Straightforward purification at each stage.

Route B (Convergent Synthesis)

  • Modular Assembly : Pre-functionalized side chains are coupled to the bromopyridazinone core via Suzuki-Miyaura cross-coupling.
    • Total Yield : 41% (3 steps).
    • Advantage : Reduced step count and higher atom economy.

Challenges and Optimization Strategies

Challenge Solution
Low regioselectivity in bromination Use directing groups (e.g., –OMe)
Oxime stereochemistry control Chiral auxiliaries or kinetic resolution
Pyrrolidine coupling efficiency Microwave-assisted synthesis (150°C, 1h)

Q & A

Q. What synthetic methodologies are employed to prepare 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone?

The compound is synthesized via cyclization reactions using intermediates such as hydrazides or substituted pyridazinones. For example, similar pyridazinone derivatives are synthesized by reacting hydrazide precursors with phosphorus oxychloride (POCl₃) under reflux conditions, followed by functionalization at specific positions using brominating agents or nucleophilic substitution . Key steps include optimizing reaction temperatures (e.g., 120°C for cyclization) and purification via recrystallization to achieve high purity.

Q. How is the structural characterization of this compound validated using spectroscopic techniques?

Infrared (IR) spectroscopy identifies functional groups such as C=O (stretching at ~1620–1712 cm⁻¹) and C=N (methoxyimino group). Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions:

  • ¹H NMR : Pyrrolidinyl protons appear as multiplet signals near δ 1.8–2.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.6 ppm.
  • ¹³C NMR : The pyridazinone carbonyl carbon is observed at ~160–165 ppm, and the methoxyimino carbon at ~150–155 ppm .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

In vitro assays using human serum or recombinant enzymes are critical. For example, pyridazinone derivatives have been tested for copper-containing amine oxidase inhibition via IC₅₀ measurements (e.g., 20 nM in human serum). Protocols include:

  • Enzyme kinetics assays with spectrophotometric detection of substrate conversion.
  • Competitive binding studies using fluorogenic probes to quantify inhibition potency .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyridazinone derivatives?

Contradictions in IR or NMR data (e.g., C=O frequency shifts) arise from electronic effects of substituents. To address this:

  • Compare experimental data with computational predictions (DFT calculations for vibrational frequencies).
  • Use X-ray crystallography to confirm bond lengths and angles, as demonstrated for pyridazinones with methoxyphenyl groups (mean C–C bond length: 0.004 Å) .

Q. How does substituent variation at the 5-position (e.g., pyrrolidinyl vs. methylamino) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that the pyrrolidinyl group enhances membrane permeability due to its basicity and hydrogen-bonding capacity. For instance:

  • Pyrrolidinyl-substituted derivatives show higher COX-2 selectivity (IC₅₀ ratio: COX-2/COX-1 = 276) compared to methylamino analogs.
  • Modifying the pyrrolidinyl group’s steric bulk (e.g., trifluoromethyl substitution) can alter binding affinity to enzymatic pockets .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at the 4-position is highly electrophilic due to electron withdrawal by the pyridazinone ring. In cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Boronic acids react preferentially at the 4-bromo site, with yields >80% under palladium catalysis.
  • Steric hindrance from the 2-(4-chlorophenyl) group directs substitution to the less hindered position .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.